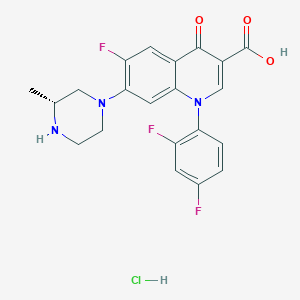
1,2-Ethanediaminium, N,N'-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride is a complex organic compound with multiple functional groups. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes multiple ammonium groups and hydroxyl groups, making it highly versatile in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride typically involves the reaction of ethylenediamine with bis(2-hydroxyethyl)methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful control of temperature and pH to ensure the formation of the desired product. The reaction is followed by the addition of hydrochloric acid to form the tetrachloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product in high purity. The use of automated systems ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ammonium groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ammonium groups allow it to form strong ionic bonds with negatively charged sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler analog with two amino groups.
Diethylenetriamine: Contains three amino groups and is used in similar applications.
Triethylenetetramine: Contains four amino groups and is used in chelation therapy.
Uniqueness
1,2-Ethanediaminium, N,N’-bis(2-(bis(2-hydroxyethyl)methylammonio)ethyl)-N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-, tetrachloride is unique due to its multiple functional groups, which provide versatility in chemical reactions and applications. Its ability to form strong ionic bonds with biomolecules makes it particularly useful in biological and medical research.
Propiedades
Número CAS |
138879-94-4 |
|---|---|
Fórmula molecular |
C22H54ClN4O6+3 |
Peso molecular |
506.1 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)-methylazaniumyl]ethyl-[2-[2-[bis(2-hydroxyethyl)-methylazaniumyl]ethyl-(2-hydroxyethyl)-methylazaniumyl]ethyl]-(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C22H54N4O6.ClH/c1-23(11-17-27,7-9-25(3,13-19-29)14-20-30)5-6-24(2,12-18-28)8-10-26(4,15-21-31)16-22-32;/h27-32H,5-22H2,1-4H3;1H/q+4;/p-1 |
Clave InChI |
HXZQBMLRLDOEPU-UHFFFAOYSA-M |
SMILES canónico |
C[N+](CC[N+](C)(CC[N+](C)(CCO)CCO)CCO)(CC[N+](C)(CCO)CCO)CCO.[Cl-] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







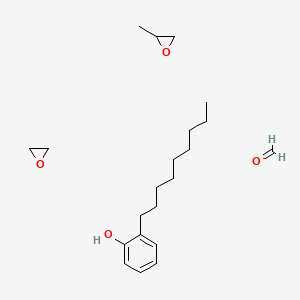
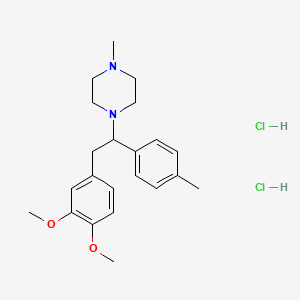
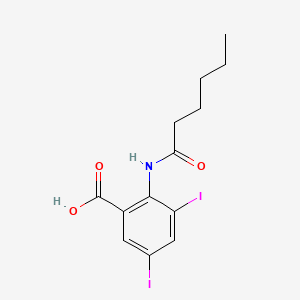
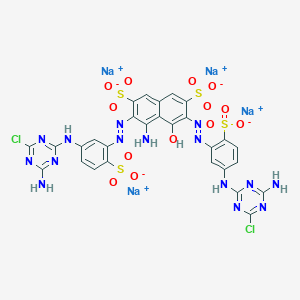



![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
